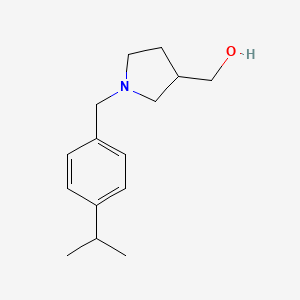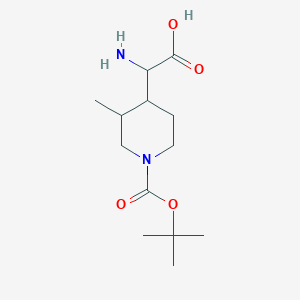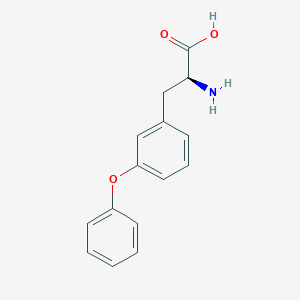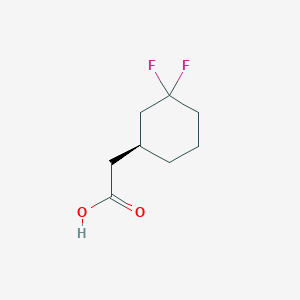![molecular formula C7H6BrN3O B13343429 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound features a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonyl group at the 5th position of the imidazo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with methylamine, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various 6-substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Dihydro derivatives with reduced double bonds in the ring system.
Scientific Research Applications
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine: Lacks the carbonyl group at the 5th position.
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-c]pyridine: Different ring fusion pattern.
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]quinolin-5-one: Contains an additional fused benzene ring.
Uniqueness
6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of a carbonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-1-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-11-3-9-6-5(11)2-4(8)7(12)10-6/h2-3H,1H3,(H,10,12) |
InChI Key |
LBVVFSANUQRXGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)

![[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid](/img/structure/B13343376.png)


![5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13343397.png)
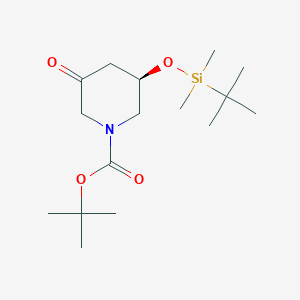

![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
